Home > Products > Screening Compounds P146670 > 4-[(2-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
4-[(2-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid -

4-[(2-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Catalog Number: EVT-5054408
CAS Number:
Molecular Formula: C21H15NO5S
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-[4-[2,4-Dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

    Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid designed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It exhibits potent activation of PPARγ (EC50 range 15-101 nM) and moderate activation of PPARα (EC50 5 μM) []. BP-1003 inhibits human keratinocyte proliferation and suppresses interleukin-2 production in human peripheral lymphocytes, showing greater efficacy than the antidiabetic thiazolidinedione rosiglitazone [].

    Relevance: BP-1003 shares the core thiazolidine-2,4-dione ring system with 4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid. Both compounds belong to the thiazolidinedione class, known for their biological activity, particularly as PPAR agonists [].

BP-1017 (Dithioglycinate derivative of BP-1003)

    Compound Description: BP-1017 is a water-soluble dithioglycinate derivative of BP-1003, also designed as a PPARγ agonist []. It demonstrates similar biological activity to BP-1003, inhibiting keratinocyte proliferation and suppressing interleukin-2 production []. Both oral and topical administration of BP-1017 exhibit significant anti-inflammatory effects in a mouse model of allergic contact dermatitis [].

    Relevance: BP-1017 retains the core thiazolidine-2,4-dione structure of BP-1003 and 4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, emphasizing the significance of this structure for PPARγ agonism and potential therapeutic applications in inflammatory skin diseases [].

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

    Compound Description: This compound emerged as a potential inhibitor of the Transcription Initiation Factor Like Protein in Leishmania donovani during a virtual screening study []. It displayed high binding affinity in the screening, suggesting possible anti-leishmanial activity [].

    Relevance: This compound shares the 2,4-dioxo-1,3-thiazolidin-5-yl core with 4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid. The presence of similar structural motifs, especially the thiazolidinedione ring, suggests potential overlap in their biological targets or mechanisms of action [].

2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino)benzoic acid (ML-145)

    Compound Description: ML-145 is a GPR35 antagonist, identified as a competitive inhibitor of agonists like cromolyn disodium and zaprinast at the human GPR35 receptor []. Notably, ML-145 shows species selectivity and does not effectively antagonize these agonists at rodent GPR35 orthologs [].

    Relevance: While not a direct structural analog, ML-145 highlights the importance of specific substitutions on the thiazolidine ring for activity and selectivity, particularly in the context of GPR35 modulation. This information can be valuable when considering the structure-activity relationship of 4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid and its potential interactions with similar targets [, ].

4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

    Compound Description: Compound 1 is a high-potency, full agonist of human GPR35, identified through a high-throughput screening effort []. It exhibits significant selectivity for the human GPR35 receptor, similar to other identified agonists []. Notably, compound 1 demonstrates signal bias between β-arrestin-2 and G protein-dependent assays [].

    Relevance: Compound 1 highlights the structural diversity within the thiazolidinedione class and its potential for achieving potent and selective GPR35 agonism. Comparing its structure to 4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, particularly the substitutions on the thiazolidine ring and the presence of aromatic moieties, might offer insights into their respective pharmacological profiles [].

Properties

Product Name

4-[(2-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

IUPAC Name

4-[[2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H15NO5S/c1-2-11-22-19(23)18(28-21(22)26)12-16-5-3-4-6-17(16)27-13-14-7-9-15(10-8-14)20(24)25/h1,3-10,12H,11,13H2,(H,24,25)/b18-12+

InChI Key

WDMMKAUTFOTIKL-LDADJPATSA-N

SMILES

C#CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)SC1=O

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)SC1=O

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)/SC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.